Octanoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))-
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Overview
Description
Octanoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa(3,4)benz(1,2-e)azulen-9-yl ester, (1aR-(1aalpha,1bbeta,4abeta,7aalpha,7balpha,8alpha,9beta,9aalpha))- is a complex organic compound with a unique structure This compound is characterized by its multiple hydroxyl groups, ester functionalities, and a cyclopropa benzazulene core
Preparation Methods
The synthesis of this compound involves multiple steps, including the formation of the cyclopropa benzazulene core and the subsequent functionalization with hydroxyl and ester groups. The synthetic route typically starts with the cyclization of a suitable precursor to form the cyclopropa benzazulene core.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of more efficient catalysts and reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.
Medicine: It may have potential as a drug candidate due to its multiple functional groups and potential biological activity.
Mechanism of Action
The mechanism of action of this compound is not well-understood, but it likely involves interactions with various molecular targets and pathways. The hydroxyl and ester groups may interact with enzymes and other proteins, potentially inhibiting or modulating their activity. The cyclopropa benzazulene core may also play a role in these interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as:
- 9a-Acetoxy-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl (2E,4E,6E,8E)-2,4,6,8-tetradecatetraenoate
- 4a,7b-Dihydroxy-3-(hydroxymethyl)-9a-(isobutyryloxy)-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 2-methylbutanoate
These compounds share similar structural features, such as the cyclopropa benzazulene core and multiple hydroxyl and ester groups the specific functional groups and their positions differ, leading to variations in their chemical and biological properties
Properties
CAS No. |
72416-83-2 |
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Molecular Formula |
C30H44O8 |
Molecular Weight |
532.7 g/mol |
IUPAC Name |
[(1S,2S,6R,10S,11R,14S,15R)-13-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] octanoate |
InChI |
InChI=1S/C30H44O8/c1-7-8-9-10-11-12-23(33)37-26-18(3)29(36)21(24-27(5,6)30(24,26)38-19(4)32)14-20(16-31)15-28(35)22(29)13-17(2)25(28)34/h13-14,18,21-22,24,26,31,35-36H,7-12,15-16H2,1-6H3/t18-,21+,22-,24-,26+,28-,29-,30?/m1/s1 |
InChI Key |
SGGSFXYVDVXEDS-WNMSSRAZSA-N |
Isomeric SMILES |
CCCCCCCC(=O)O[C@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4C1(C4(C)C)OC(=O)C)O)C |
Canonical SMILES |
CCCCCCCC(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C)O)C |
Origin of Product |
United States |
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